1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol
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Overview
Description
1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a cyclohexyl group, a pyridine ring, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through various reactions such as nucleophilic substitution, reduction, and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities. Industrial production also emphasizes the importance of safety measures and environmental considerations to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its combination of cyclohexyl, pyridine, and methoxy groups makes it a versatile and valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O3/c1-28(16-14-22-9-7-8-15-27-22)18-21-12-13-25(26(17-21)31-3)32-20-24(30)19-29(2)23-10-5-4-6-11-23/h7-9,12-13,15,17,23-24,30H,4-6,10-11,14,16,18-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZFHQPCCJEHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OCC(CN(C)C3CCCCC3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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